B1575010 Cancer/testis antigen 1 (119-138)

Cancer/testis antigen 1 (119-138)

Cat. No. B1575010
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Cancer Immunotherapy and Vaccine Development

Cancer/testis (CT) antigens, including Cancer/Testis Antigen 1 (119-138), are a unique class of tumor antigens. They are normally expressed only in male germ cells in the testis and not in adult somatic tissues, making them ideal targets for cancer immunotherapy. Aberrant activation and expression of CT antigens in various types of human cancers have been documented. This unique expression profile has led to the development of antigen-specific cancer vaccines, with clinical trials for certain CT antigens like MAGE-A and NY-ESO-1 already in progress (Scanlan et al., 2002).

Biomarkers for Early Detection of Cancers

CT antigens, due to their restricted expression in normal tissues and presence in various cancers, are being studied as potential biomarkers for early detection of cancers. The unique expression of CT antigens in cancer cells, while absent in most normal somatic tissues, allows them to be used as specific markers in cancer diagnostics (Ghafouri-Fard & Modarressi, 2009).

Therapeutic Targets in Urological Malignancies

CT antigens, including Cancer/Testis Antigen 1, are considered potential therapeutic targets in urological malignancies. These antigens show aberrant expression in various types of cancers and are particularly prevalent in advanced cancers with stem cell-like characteristics. Their role in tumorigenesis and translational potential for detecting and treating urological malignancies is a subject of ongoing research (Kulkarni et al., 2012).

Prognostic Factors and Effects of Chemotherapy

The expression of CT antigens, including NY-ESO-1 and MAGE-A (which share similarities with Cancer/Testis Antigen 1), has been studied in cervical cancer. Their expression patterns were evaluated for correlation with clinicopathological parameters and prognosis. It was found that the expression rates of these antigens are not influenced by systemic therapies and are correlated with common prognostic factors (Napoletano et al., 2008).

properties

sequence

PGVLLKEFTVSGNILTIRLT

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (119-138); NY-ESO-1 (119-138)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.